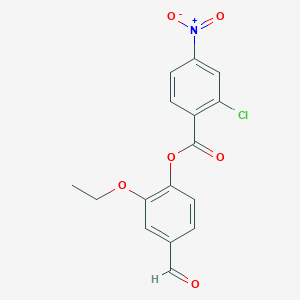methylene diacetate](/img/structure/B5887748.png)
[4-(acetyloxy)-3-methoxyphenyl](pyrimidin-2-yl)methylene diacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[4-(acetyloxy)-3-methoxyphenyl](pyrimidin-2-yl)methylene diacetate is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as Pyrimethanil, and it belongs to the pyrimidine fungicides family. Pyrimethanil has a wide range of applications, including crop protection, food preservation, and pharmaceuticals. In
Wirkmechanismus
Pyrimethanil acts by inhibiting the respiratory chain in fungi. It specifically targets the cytochrome bc1 complex, which is essential for fungal respiration. Pyrimethanil binds to the Qo site of the cytochrome bc1 complex, thereby blocking electron transfer and inhibiting fungal respiration. This leads to the accumulation of reactive oxygen species, which ultimately leads to fungal cell death.
Biochemical and Physiological Effects:
Pyrimethanil has been shown to have minimal toxicity in mammals. However, it has been shown to have some adverse effects on non-target organisms, such as earthworms and bees. Pyrimethanil has also been shown to have some environmental persistence, which can lead to its accumulation in soil and water.
Vorteile Und Einschränkungen Für Laborexperimente
Pyrimethanil is a well-established antifungal compound that has been extensively studied. It is commercially available, and its synthesis is well-established. Pyrimethanil is also relatively inexpensive, which makes it an attractive compound for lab experiments. However, Pyrimethanil has some limitations, including its potential adverse effects on non-target organisms and its environmental persistence.
Zukünftige Richtungen
There are several future directions for Pyrimethanil research. One potential area of research is the development of Pyrimethanil derivatives that are more effective against fungal pathogens. Another potential area of research is the development of Pyrimethanil formulations that are more environmentally friendly. Additionally, Pyrimethanil research can be expanded to explore its potential applications in other fields, such as pharmaceuticals and biotechnology.
Conclusion:
In conclusion, Pyrimethanil is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. Pyrimethanil has been extensively studied for its antifungal properties and its potential application in food preservation. Pyrimethanil acts by inhibiting the respiratory chain in fungi, and it has minimal toxicity in mammals. Pyrimethanil has several advantages, including its well-established synthesis and its relatively low cost. However, Pyrimethanil has some limitations, including its potential adverse effects on non-target organisms and its environmental persistence. There are several future directions for Pyrimethanil research, including the development of Pyrimethanil derivatives and formulations and the exploration of its potential applications in other fields.
Synthesemethoden
Pyrimethanil is synthesized through a multistep process that involves the reaction of 2-cyanopyrimidine with 4-(acetyloxy)-3-methoxybenzaldehyde in the presence of acetic anhydride and a catalyst. The resulting intermediate is then reacted with acetic anhydride and a base to yield Pyrimethanil. The synthesis of Pyrimethanil is a well-established process, and it is commercially available.
Wissenschaftliche Forschungsanwendungen
Pyrimethanil has been extensively studied for its antifungal properties. It has been shown to be effective against a wide range of fungal pathogens, including Botrytis cinerea, Penicillium expansum, and Rhizoctonia solani. Pyrimethanil has also been studied for its potential application in food preservation. It has been shown to be effective in controlling the growth of fungi in fruits and vegetables, thereby increasing their shelf life.
Eigenschaften
IUPAC Name |
[4-[diacetyloxy(pyrimidin-2-yl)methyl]-2-methoxyphenyl] acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O7/c1-11(21)25-15-7-6-14(10-16(15)24-4)18(26-12(2)22,27-13(3)23)17-19-8-5-9-20-17/h5-10H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPEYVTLLBNTQJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=C(C=C(C=C1)C(C2=NC=CC=N2)(OC(=O)C)OC(=O)C)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(Acetyloxy)-3-methoxyphenyl](pyrimidin-2-yl)methanediyl diacetate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[3-(acetylamino)phenyl]-4-phenylbutanamide](/img/structure/B5887703.png)

![N-ethyl-2-{4-[(isopropylamino)sulfonyl]phenoxy}acetamide](/img/structure/B5887725.png)
![N'-{[(2-bromo-4-ethylphenoxy)acetyl]oxy}-3-nitrobenzenecarboximidamide](/img/structure/B5887744.png)


![2-[4-(2-methoxyphenoxy)phenyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5887754.png)
![N-cyclopentyl-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5887755.png)


![1-[(2-methoxyphenyl)carbonothioyl]-4-methylpiperazine](/img/structure/B5887768.png)